molecular formula C12H9ClN2O2S B13846458 (E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanimine

(E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanimine

Cat. No.: B13846458
M. Wt: 280.73 g/mol
InChI Key: UTPWACOPRXIJOU-UHFFFAOYSA-N
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Description

(E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanimine typically involves the condensation reaction between 4-chlorobenzylamine and 5-nitrothiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride, ethanol as a solvent.

    Substitution: Sodium hydroxide, ethanol as a solvent.

Major Products

    Oxidation: 4-chlorobenzylamine, 5-aminothiophene-2-carbaldehyde.

    Reduction: (E)-N-(4-Chlorobenzyl)-1-(5-aminothiophen-2-yl)methanamine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: As an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanimine would depend on its specific application. For example, if used as a pharmaceutical compound, it might interact with specific enzymes or receptors in the body, altering their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine
  • (E)-N-(4-Chlorobenzyl)-1-(5-aminothiophen-2-yl)methanimine
  • (E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)ethanimine

Uniqueness

(E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanimine is unique due to the presence of both a nitro group and an imine group, which can participate in a variety of chemical reactions

Properties

Molecular Formula

C12H9ClN2O2S

Molecular Weight

280.73 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(5-nitrothiophen-2-yl)methanimine

InChI

InChI=1S/C12H9ClN2O2S/c13-10-3-1-9(2-4-10)7-14-8-11-5-6-12(18-11)15(16)17/h1-6,8H,7H2

InChI Key

UTPWACOPRXIJOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN=CC2=CC=C(S2)[N+](=O)[O-])Cl

Origin of Product

United States

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